4,5-Dimethyl-o-benzoquinone
Description
Contextual Significance of ortho-Quinones in Organic Chemistry
Quinones are a class of cyclic organic compounds containing a fully conjugated dione (B5365651) structure, formally derived from aromatic compounds like benzene. orgsyn.org They are broadly categorized into para-quinones (1,4-quinones) and the structurally isomeric ortho-quinones (1,2-quinones). wikipedia.org While both are significant, o-quinones possess unique reactivity and importance in various chemical and biological domains.
Generally, o-quinones are highly reactive molecules known for their electrophilic nature. wikipedia.org This reactivity makes them valuable intermediates and building blocks in organic synthesis. They readily participate in several key reactions:
Diels-Alder Reactions: Quinones can act as electron-deficient dienophiles in these powerful cycloaddition reactions, a property that has been historically significant since the reaction's discovery and is used to rapidly generate molecular complexity in the synthesis of natural products. copernicus.orgresearchgate.net
Michael Additions: As potent Michael acceptors, o-quinones are susceptible to nucleophilic attack by species such as thiols and amines. This reactivity is harnessed in bioconjugation chemistry to selectively functionalize proteins and other biological molecules. orgsyn.orgwikipedia.org
Redox Chemistry: Quinones can undergo reversible reduction to form semiquinone radicals and hydroquinones, allowing them to act as electron carriers in biological systems. copernicus.org
The o-quinone moiety is not just a synthetic curiosity; it is found in nature and plays a role in various biological processes. For instance, the biological pigment melanin (B1238610) is rich in ortho-quinones. wikipedia.org Furthermore, several essential enzyme cofactors, such as pyrroloquinoline quinone (PQQ) and tryptophan tryptophylquinone (TTQ), contain the o-quinone structural motif, highlighting their role in enzymatic oxidations. wikipedia.orgnih.gov However, many simple o-quinones are characterized by their instability, which can make them challenging to handle. wikipedia.orgasm.org In contrast, certain substituted derivatives, such as 4,5-Dimethyl-o-benzoquinone, are noted for being relatively stable and well-behaved, making them excellent models for studying o-quinone chemistry. wikipedia.org
Historical Perspectives on the Discovery and Early Studies of this compound
The study of o-quinones dates back to the early 20th century. Historically, a common method for their preparation involved the dehydrogenation of catechol (1,2-dihydroxybenzene) derivatives using silver oxide as the oxidizing agent. orgsyn.orgorgsyn.org This approach was documented by Richard Willstätter and F. Müller as early as 1911. orgsyn.org
A significant advancement in the synthesis of o-quinones came in the mid-1950s with the work of Hans-Joachim Teuber and G. Staiger. In 1955, they reported a new method for oxidizing phenols to o-quinones using dipotassium (B57713) nitrosodisulfonate, an inorganic radical commonly known as Frémy's salt. orgsyn.orgsciencemadness.org This method, which became known as the Teuber reaction, was a major breakthrough because it allowed for the efficient conversion of readily available phenols into the more synthetically challenging o-quinones. orgsyn.orgsciencemadness.org The reaction proceeds via a phenoxy radical intermediate and is notable for its selectivity. sciencemadness.org
It was within this context that this compound emerged as a prominent example. The specific application of the Teuber reaction for the synthesis of this compound from 3,4-dimethylphenol (B119073) was later published in the well-regarded journal Organic Syntheses in 1972, in a procedure submitted by Teuber himself. orgsyn.org This publication provided a detailed and reliable method for producing the compound in good yield, cementing its status as a "well behaved synthetic ortho-quinone" and making it accessible for further research. wikipedia.orgorgsyn.org The compound is formed as red-brown crystals and was noted to undergo slow Diels-Alder dimerization upon standing. orgsyn.org
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Chemical Formula | C₈H₈O₂ | lookchem.com |
| Molecular Weight | 136.15 g/mol | lookchem.com |
| Appearance | Red-brown crystals | orgsyn.org |
| Melting Point | 105–107 °C | orgsyn.org |
| CAS Number | 4370-50-7 | lookchem.com |
| Synonyms | 4,5-Dimethyl-1,2-benzoquinone, 4,5-Xylo-o-quinone | lookchem.com |
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 1,4-Benzoquinone |
| ortho-Quinone (o-Quinone) |
| para-Quinone (p-Quinone) |
| Pyrroloquinoline quinone (PQQ) |
| Tryptophan tryptophylquinone (TTQ) |
| Catechol (1,2-dihydroxybenzene) |
| Silver oxide |
| 3,4-Dimethylphenol |
Properties
Molecular Formula |
C8H8O2 |
|---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
4,5-dimethylcyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C8H8O2/c1-5-3-7(9)8(10)4-6(5)2/h3-4H,1-2H3 |
InChI Key |
KLPBUQXSGNVDJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=O)C=C1C |
Origin of Product |
United States |
Synthetic Methodologies for 4,5 Dimethyl O Benzoquinone and Its Precursors
Oxidation of Catechol Derivatives
The most direct route to 4,5-dimethyl-o-benzoquinone is the oxidation of its corresponding catechol precursor, 4,5-dimethyl-1,2-benzenediol (4,5-dimethylcatechol). This transformation involves the removal of two protons and two electrons from the catechol moiety.
Fremy's salt, a stable inorganic radical, is a highly effective and selective oxidizing agent for the conversion of phenols and catechols to quinones. wikipedia.orgoiccpress.com This method, often referred to as the Teuber reaction, is noted for its reliability and good yields. wikipedia.orgorgsyn.org While it is particularly useful for oxidizing phenols to o-quinones, it is also effective for the oxidation of catechol derivatives. The reaction is typically carried out in a buffered aqueous solution to maintain an optimal pH for the oxidation process.
A variety of other chemical oxidants can be utilized for the conversion of catechols to o-quinones. Potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) is a common and effective oxidizing agent for this purpose. researchgate.netresearchgate.net The reaction is typically performed in a buffered solution or a two-phase system. The oxidation potential of the Fe(III) complex is sufficient to facilitate the two-electron oxidation of the catechol to the corresponding o-quinone. researchgate.net Other oxidizing agents that have been used for catechol oxidations include silver oxide, lead dioxide, and iron(III) chloride. orgsyn.orgnih.govnih.gov The choice of oxidant and reaction conditions, such as solvent and temperature, can influence the yield and purity of the resulting this compound.
Table 1: Comparison of Chemical Oxidants for Catechol Oxidation
| Oxidant | Typical Reaction Conditions | Advantages | Disadvantages |
| Fremy's Salt | Aqueous buffer (e.g., phosphate), room temperature | High selectivity for o-quinone formation, mild conditions | Stoichiometric reagent, potential for side reactions if not controlled |
| K₃[Fe(CN)₆] | Aqueous buffer, often with an organic co-solvent | Readily available, well-established | Can require careful pH control, potential for cyanide-related waste |
| Silver(I) oxide | Anhydrous organic solvent (e.g., ether, benzene) | Effective for many catechol derivatives | High cost of silver, stoichiometric use of heavy metal |
| Lead(IV) oxide | Methanol (B129727)/Sodium Hydroxide | Effective for substituted catechols | Toxicity of lead compounds, requires careful product purification |
The oxidation of a catechol, such as 4,5-dimethylcatechol, to its corresponding o-quinone proceeds through a stepwise mechanism involving the removal of two electrons and two protons. The process can be summarized as follows:
Initial One-Electron Oxidation: The catechol first undergoes a one-electron oxidation to form a semiquinone radical anion. This step can be initiated by a chemical oxidant or an electrode in electrochemical synthesis. ias.ac.in
Proton Loss: The semiquinone radical can lose a proton to form a semiquinone radical anion.
Second One-Electron Oxidation: A second one-electron oxidation of the semiquinone radical anion yields the final o-quinone product. ias.ac.in
Alternatively, the semiquinone radicals can undergo disproportionation, where two radical molecules react to form one molecule of the catechol and one molecule of the o-quinone. nih.gov The specific pathway can be influenced by the reaction pH, the nature of the oxidant, and the presence of metal ions which can stabilize the semiquinone intermediate. nih.govacs.org
Synthesis via Phenol Oxidation Pathways
An efficient and widely cited method for preparing this compound involves the direct oxidation of 3,4-dimethylphenol (B119073). orgsyn.orgorgsyn.org This approach is particularly advantageous as substituted phenols are often more readily available than the corresponding catechols. Fremy's salt (dipotassium nitrosodisulfonate) is the reagent of choice for this transformation, demonstrating its unique ability to oxidize phenols to o-quinones in high yield. orgsyn.orgorgsyn.org
The reaction is typically performed by vigorously shaking a solution of 3,4-dimethylphenol in a solvent like diethyl ether with an aqueous solution of Fremy's salt buffered with sodium dihydrogen phosphate. orgsyn.orgorgsyn.org The o-quinone product is then extracted into an organic solvent such as chloroform (B151607). This procedure, detailed in Organic Syntheses, provides a reliable route to this compound with reported yields around 50%. orgsyn.orgorgsyn.org
Table 2: Representative Synthesis of this compound from 3,4-Dimethylphenol
| Reactant | Oxidant | Solvent System | Buffer | Yield | Reference |
| 3,4-Dimethylphenol | Fremy's Salt | Diethyl Ether / Water | Sodium Dihydrogen Phosphate | 49-50% | orgsyn.orgorgsyn.org |
Derivatization from Related Aromatic Compounds
This compound can also be synthesized from other aromatic precursors through derivatization. One such method begins with the synthesis of 4,5-dimethoxy-1,2-benzoquinone from catechol, which is then reduced to 4,5-dimethoxy-1,2-benzenediol. nih.gov While this specific example leads to a methoxy-substituted quinone, similar principles can be applied starting from methylated aromatic compounds. For instance, a veratrole (1,2-dimethoxybenzene) derivative could be a potential starting point, followed by demethylation and oxidation.
A more direct derivatization involves the oxidation of 2-bromo-4,5-dimethylphenol, which has been shown to yield 3-bromo-4,5-dimethyl-pyrocatechol, a substituted catechol that could potentially be de-brominated and oxidized to the target quinone. researchgate.net
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a growing emphasis on developing more environmentally benign synthetic methods. For quinone synthesis, this often involves the use of biocatalysts or cleaner oxidants.
Enzymatic oxidation represents a promising green alternative to traditional chemical oxidants. acs.org Enzymes such as laccase and tyrosinase can catalyze the oxidation of catechols to o-quinones with high specificity under mild conditions, typically in aqueous buffer systems using molecular oxygen as the ultimate oxidant. wikipedia.orgmdpi.comrsc.org For example, laccase-catalyzed oxidation of catechol in the presence of a nucleophile proceeds through the in-situ generation of the highly reactive o-quinone. rsc.org Another enzyme, horseradish peroxidase, in the presence of hydrogen peroxide, can also effectively oxidize catechols. nih.govacs.org These biocatalytic methods avoid the use of harsh reagents and minimize the production of hazardous waste. acs.orgresearchgate.net
Furthermore, the development of catalytic oxidation systems using transition metals and molecular oxygen or hydrogen peroxide as the primary oxidant is an active area of research aimed at providing greener synthetic routes to quinones. researchgate.net
Reaction Pathways and Mechanistic Investigations of 4,5 Dimethyl O Benzoquinone
Nucleophilic Addition Reactions of 4,5-Dimethyl-o-benzoquinone
This compound is an α,β-unsaturated ketone, and like other o-benzoquinones, it readily undergoes nucleophilic addition reactions. These reactions are of significant interest due to their relevance in various biological processes and synthetic chemistry applications. The electrophilic nature of the quinone ring makes it susceptible to attack by a wide range of nucleophiles.
Addition of Nitrogen Nucleophiles (e.g., Amines, Imines)
The reaction of this compound with nitrogen nucleophiles, such as primary and secondary amines, is a well-studied area. These reactions typically proceed via a Michael-type 1,4-addition mechanism. The addition of primary amines to o-quinones can lead to the formation of quinone imine intermediates, which are highly reactive species. ias.ac.innih.gov Secondary amines, on the other hand, react to form stable aminobenzoquinone derivatives. abo.fi
The reactivity of amines towards o-quinones is influenced by the nature of the amine. For instance, secondary amines have been found to be more reactive than primary amines in similar molecular structures when reacting with 4-methylbenzoquinone. mdpi.com
The addition of nucleophiles to unsymmetrically substituted o-quinones can result in the formation of different regioisomers. In the case of amines, the addition to o-quinones typically follows the usual path to form C-6 conjugates. nih.govunibo.it This is in contrast to the addition of some other nucleophiles, like thiols, which can exhibit anomalous regiochemistry. nih.govunibo.it The regioselectivity of these reactions can be influenced by factors such as the solvent and the nature of the substituents on the quinone ring. researchgate.net
Computational studies have been employed to predict the regioselectivity of nucleophilic additions to quinones. For instance, calculations on the addition of methylamine (B109427) to 4-methyl-o-quinone confirmed the greater stability of the adduct at the C-6 position, which is consistent with experimental observations. acs.org
The reaction of this compound with amines leads to the formation of the corresponding aminobenzoquinone derivatives. mdpi.com These reactions are often carried out in situ by the oxidation of the corresponding catechol in the presence of the amine. The resulting aminobenzoquinones are important intermediates in the synthesis of various heterocyclic compounds and materials with interesting electronic and optical properties. semanticscholar.org
Table 1: Examples of Aminobenzoquinone Derivatives from o-Quinones
| o-Quinone Reactant | Amine Nucleophile | Product | Reference |
| 4-Methylbenzoquinone | Nε-(Carboxymethyl) lysine | CML-4-MBQ adduct | mdpi.com |
| 2,5-Dihydroxy- mdpi.comnih.gov-benzoquinone | Primary amines | 2,5-bis(alkylamino)- mdpi.comnih.gov-benzoquinones | abo.fi |
| 2,5-Dihydroxy- mdpi.comnih.gov-benzoquinone | Secondary amines | 2,5-bis(dialkylamino)- mdpi.comnih.gov-benzoquinones | abo.fi |
The reaction of o-quinones with primary amines can proceed through the formation of highly reactive and transient quinone imine intermediates. ias.ac.inacs.org These intermediates are versatile synthons in organic synthesis and can undergo various subsequent reactions, including cycloadditions and further nucleophilic additions. mdpi.comacs.org The formation of quinone imines can be achieved through the oxidation of o-aminophenols or the reaction of o-quinones with amines. acs.org Due to their high reactivity, quinone imines are often generated in situ and trapped with a suitable reagent. acs.org
Addition of Sulfur Nucleophiles (e.g., Thiols)
The addition of sulfur nucleophiles, particularly thiols, to o-quinones has been a subject of extensive research due to its biological significance, such as in the formation of melanin (B1238610) pigments. nih.govunibo.it Unlike the addition of amines, the reaction of thiols with o-quinones like 4-methyl-o-benzoquinone often exhibits an anomalous 1,6-type regiochemistry, leading to the formation of C-5 linked adducts. nih.govunibo.itacs.org
Recent studies combining experimental and computational approaches have provided evidence that the addition of thiols to 4-methyl-o-benzoquinone proceeds through a free radical chain mechanism initiated by the addition of thiyl radicals to the o-quinone. nih.govunibo.itacs.org This radical mechanism is in contrast to the ionic mechanism typically observed for the addition of amines. acs.org The regiochemistry of the thiol addition can be influenced by the reaction conditions, such as pH. acs.org For example, the reaction of 4-methyl-o-benzoquinone with thioacetic acid in an aqueous or alkaline medium predominantly yields the "normal" 6-S-adduct, while the "anomalous" 5-S-adduct is the major product at acidic pH or in an organic solvent. acs.org
Table 2: Regioselectivity of Thiol Addition to 4-Methyl-o-benzoquinone
| Thiol | Reaction Conditions | Major Product | Reference |
| Thioacetic acid | Aqueous or alkaline medium | 6-S-adduct | acs.org |
| Thioacetic acid | Acidic pH or organic solvent | 5-S-adduct | acs.org |
| Glutathione, Cysteine, Benzenethiol | N/A | C-5-linked adducts | nih.govunibo.itacs.org |
Addition of Oxygen Nucleophiles (e.g., Alcohols, Water)
The addition of oxygen nucleophiles like alcohols and water to o-benzoquinones is also a known reaction pathway. nih.gov Some o-benzoquinones have been shown to react with water or methanol (B129727) to yield products of addition. nih.gov For instance, certain imine-based o-benzoquinones can add water at room temperature. nih.gov The presence of an aldimine group can increase the basicity of the nitrogen atom, which in turn accelerates the interaction of nucleophiles with the o-quinone ring. nih.gov The addition of alcohols to benzoquinones can be facilitated by certain catalysts. nih.gov
Addition of Carbon Nucleophiles (e.g., Grignard Reagents)
The reaction of o-benzoquinones with carbon nucleophiles, such as Grignard reagents, represents a fundamental transformation in organic synthesis. While specific studies focusing exclusively on this compound are limited in the provided search results, the general reactivity of quinones with Grignard reagents can be inferred. Grignard reagents (R-MgX) are potent nucleophiles that readily attack the electrophilic carbonyl carbons of the quinone ring. masterorganicchemistry.com
The reaction mechanism typically involves the nucleophilic addition of the Grignard reagent to one of the carbonyl groups, leading to the formation of a magnesium alkoxide intermediate. Subsequent workup with a proton source, such as water or dilute acid, yields the corresponding hydroquinone (B1673460) derivative. youtube.com In the case of this compound, the addition of a Grignard reagent, for instance, phenylmagnesium bromide (PhMgBr), would be expected to yield a substituted catechol. The reaction proceeds through a tetrahedral intermediate which, upon protonation, gives the final alcohol product. youtube.com
It is important to note that Grignard reagents can also participate in electron transfer processes, which can compete with nucleophilic addition, particularly with quinones that have high reduction potentials. researchgate.net
Cycloaddition Reactions
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings and has been applied to o-benzoquinones. organic-chemistry.orgwikipedia.org In the context of this compound, which is an electron-deficient diene, it can participate in inverse electron demand Diels-Alder (IEDDA) reactions with electron-rich dienophiles. wikipedia.org This type of reaction is characterized by the interaction between the highest occupied molecular orbital (HOMO) of the dienophile and the lowest unoccupied molecular orbital (LUMO) of the diene. organic-chemistry.org
The presence of electron-withdrawing carbonyl groups in the this compound ring system lowers the energy of its LUMO, making it a suitable candidate for IEDDA reactions. wikipedia.org These reactions are synthetically valuable as they allow for the construction of complex heterocyclic and carbocyclic frameworks. nih.govacs.org For instance, the reaction of this compound with an electron-rich alkene, such as a vinyl ether, would proceed via an IEDDA mechanism to yield a bicyclic adduct. wikipedia.org
o-Benzoquinones, including this compound, can function as either the diene or the dienophile in [4+2] cycloaddition reactions, depending on the nature of the reacting partner. mdpi.org
As a Diene: In reactions with electron-rich or strained dienophiles, this compound acts as the 4π component (diene). A classic example is its reaction with cyclopentadiene, where the quinone behaves as the diene to form a polycyclic adduct. rsc.org In this scenario, the diene system is comprised of the two conjugated double bonds of the quinone ring.
As a Dienophile: Conversely, when reacted with a more electron-rich diene, this compound can act as the 2π component (dienophile). One of the carbon-carbon double bonds of the quinone ring participates in the cycloaddition. Furans, for example, have been shown to react with masked o-benzoquinones where the furan (B31954) acts as the dienophile. acs.org
The dual reactivity of this compound highlights its versatility in the synthesis of diverse molecular architectures.
The stereochemistry and regiochemistry of Diels-Alder reactions involving o-benzoquinones are crucial aspects that determine the structure of the final product. mdpi.orgyoutube.com
Stereochemistry: The Diels-Alder reaction is a stereospecific process. The stereochemistry of the dienophile is retained in the product. masterorganicchemistry.com For cyclic dienes, the formation of endo and exo products is possible. The endo product is often favored under kinetic control due to secondary orbital interactions. organic-chemistry.org Computational studies on the Diels-Alder reaction of o-benzoquinone with norbornadiene have shown a preference for exo-facial selectivity and exo,endo-stereospecificity. mdpi.org
Regiochemistry: When both the diene and dienophile are unsymmetrical, the regioselectivity of the reaction becomes a key consideration. masterorganicchemistry.com The regiochemical outcome is governed by the electronic properties of the substituents on both the diene and the dienophile. In general, the reaction proceeds in a way that aligns the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile. masterorganicchemistry.com For o-benzoquinones, the presence of substituents can direct the cycloaddition to a specific position. For example, in the reaction of methyl-p-benzoquinone with isoprene, computational studies have revealed factors controlling the regioselectivity. nih.gov
The following table summarizes the general stereochemical and regiochemical preferences in Diels-Alder reactions of o-benzoquinones.
| Feature | Preference | Controlling Factors |
| Stereochemistry | endo (often kinetically favored) | Secondary orbital interactions |
| Regiochemistry | Governed by substituent electronics | Alignment of most nucleophilic and electrophilic centers |
[2+2]-Cycloadditions and Cycloreversion Processes
While [4+2] cycloadditions are the most common type of reaction for dienes, [2+2] cycloadditions can also occur, particularly under photochemical conditions. acs.org These reactions involve the combination of two alkene units to form a cyclobutane (B1203170) ring. For o-benzoquinones, a [2+2] photocycloaddition could potentially occur between one of the carbon-carbon double bonds of the quinone and an alkene.
Cycloreversion, the reverse of a cycloaddition reaction, is also a relevant process. The retro-Diels-Alder reaction, for instance, can occur at high temperatures and is a key step in certain synthetic sequences. wikipedia.org
Redox Chemistry and Electron Transfer Processes
The redox behavior of quinones is a defining characteristic of this class of compounds. o-Benzoquinones are known to be redox-active and can undergo reversible one- or two-electron reduction processes. nih.govnih.gov The reduction of this compound would lead to the formation of the corresponding semiquinone radical anion and then the catechol dianion. acs.orgacs.org
The electrochemical properties of o-benzoquinones can be studied using techniques such as cyclic voltammetry. nih.gov These studies reveal the reduction potentials and the stability of the different redox states. The first reduction is typically a reversible one-electron process leading to a stable o-benzosemiquinone anion. nih.gov The second reduction to the dianion is often irreversible. nih.gov
Electron transfer is a fundamental step in many reactions involving quinones. nih.gov For example, the interaction of o-benzoquinone with a ferrocene-containing diene has been shown to result in the formation of the o-benzosemiquinone anion radical, indicating an electron transfer process. nih.gov The ability of quinones to act as electron acceptors is crucial in various biological and chemical processes. acs.org
The table below outlines the key species involved in the redox chemistry of a generic o-benzoquinone.
| Species | Description |
| o-Benzoquinone | The oxidized form. |
| o-Benzosemiquinone Radical Anion | Formed by a one-electron reduction. |
| Catechol Dianion | Formed by a two-electron reduction. |
One-Electron Reduction and Semiquinone Formation
The acceptance of a single electron by this compound results in the formation of the corresponding 4,5-dimethyl-o-semiquinone radical anion. This process is a fundamental step in the redox chemistry of quinones and is often the initial event in many of their biological and chemical transformations. nih.gov The formation of the semiquinone radical can be achieved through various means, including electrochemical reduction, chemical reduction by reductants, or through comproportionation reaction between the quinone and its corresponding hydroquinone. nih.gov
The stability of the resulting semiquinone radical is influenced by the delocalization of the unpaired electron across the aromatic ring and the carbonyl groups. The presence of electron-donating methyl groups at the 4 and 5 positions increases the electron density on the quinone ring, which in turn affects the reduction potential. Generally, electron-donating groups make the reduction less favorable, resulting in a more negative reduction potential compared to the unsubstituted o-benzoquinone. acs.org
The formation of the 4,5-dimethyl-o-semiquinone radical can be detected and characterized by electron paramagnetic resonance (EPR) spectroscopy. The EPR spectrum of a semiquinone radical provides information about the distribution of the unpaired electron through the analysis of hyperfine coupling constants with the magnetic nuclei in the molecule, such as the protons of the methyl groups and the ring protons. researchgate.net
Multi-Electron Transfer Mechanisms
Beyond the initial one-electron reduction, this compound can undergo a second reduction step to form the 4,5-dimethylcatechol dianion. This two-electron reduction can proceed in a stepwise manner, with the semiquinone radical anion as a distinct intermediate, or potentially through a concerted two-electron transfer, depending on the reaction conditions and the reducing agent. nih.gov
In electrochemical studies, such as cyclic voltammetry, the reduction of o-quinones often displays two separate one-electron transfer waves, corresponding to the formation of the semiquinone and then the catechol dianion. The separation between the potentials of these two reduction steps provides insight into the stability of the semiquinone intermediate. researchgate.netresearchgate.net
Factors Influencing Redox Potentials of o-Quinones
The redox potential of an o-quinone is a critical parameter that quantifies its oxidizing strength and is highly sensitive to the nature and position of substituents on the quinonoid ring. nih.gov For this compound, the two methyl groups play a significant role in modulating its redox properties.
Methyl groups are electron-donating through an inductive effect. This donation of electron density to the quinone ring makes the molecule less electron-deficient and, consequently, more difficult to reduce. As a result, this compound is expected to have a lower (more negative) reduction potential compared to the parent o-benzoquinone. acs.org This trend is generally observed for alkyl-substituted quinones. nih.gov
Other factors that influence the redox potential of o-quinones include:
Solvent: The polarity of the solvent and its ability to solvate the charged radical anion and dianion species can significantly impact the redox potential.
pH: In aqueous solutions, the redox potential of quinones is pH-dependent due to the involvement of protons in the reduction process.
Intramolecular Hydrogen Bonding: Substituents capable of forming intramolecular hydrogen bonds with the carbonyl groups can also affect the redox potential.
The following table provides a comparison of the one-electron reduction potentials for several quinones, illustrating the effect of methyl substitution.
| Compound | One-Electron Reduction Potential (E°', V vs. NHE) in Water |
|---|---|
| 1,4-Benzoquinone | +0.10 |
| Methyl-1,4-benzoquinone | +0.02 |
| 2,5-Dimethyl-1,4-benzoquinone | -0.07 |
| 2,6-Dimethyl-1,4-benzoquinone | -0.08 |
Electrocatalytic Applications
The ability of quinones to undergo reversible redox reactions makes them attractive candidates for electrocatalytic applications. While specific studies on the electrocatalytic use of this compound are not extensively documented, the general principles of quinone electrocatalysis suggest potential applications. Quinones immobilized on electrode surfaces have been shown to catalyze the electrochemical reduction of oxygen. researchgate.net The mechanism often involves the formation of a semiquinone radical which then reacts with oxygen.
The redox potential of the quinone is a key factor in its effectiveness as an electrocatalyst. The potential must be sufficiently negative to reduce the target substrate but not so negative that it leads to instability or unwanted side reactions. The tuning of the redox potential of this compound through its methyl substituents could, in principle, be exploited to optimize its performance for specific electrocatalytic processes. Potential applications could include roles in fuel cells, biosensors, and electrosynthesis. nih.gov
Radical Reactions and Spin Trapping Studies
The formation of the 4,5-dimethyl-o-semiquinone radical is a primary example of a radical reaction involving this compound. Semiquinone radicals can participate in a variety of subsequent reactions, including dimerization, disproportionation, and reaction with molecular oxygen to produce superoxide (B77818) radicals. nih.gov
Spin trapping is an experimental technique used to detect and identify short-lived free radicals. caymanchem.com This method involves the use of a "spin trap," a molecule that reacts with the transient radical to form a more stable radical product, known as a spin adduct, which can then be detected by EPR spectroscopy. acs.org A commonly used spin trap is 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO).
In the context of this compound, spin trapping studies could be employed to detect the formation of the semiquinone radical itself or other radicals generated in its presence. For instance, if this compound participates in redox cycling, it could lead to the formation of reactive oxygen species (ROS) like superoxide and hydroxyl radicals. These ROS could then be trapped by DMPO, and the resulting DMPO adducts would provide indirect evidence for the radical-generating pathways of the quinone. acs.org It is important to note that quinones themselves can sometimes react with spin traps in non-radical pathways, leading to potential artifacts in the interpretation of EPR spectra. acs.org
Photochemical Transformations and Photoinitiated Reactions
The absorption of light by this compound can lead to the formation of electronically excited states, which can then undergo a variety of photochemical transformations. The photochemistry of quinones is a rich field and includes reactions such as photoreduction, photocycloaddition, and photoisomerization. researchgate.net
Upon excitation, this compound can be promoted to a singlet excited state, which can then either relax back to the ground state or undergo intersystem crossing to a more long-lived triplet excited state. The triplet state is often the key intermediate in many photochemical reactions of quinones.
Photoinitiated reactions can involve the abstraction of hydrogen atoms from suitable donor molecules by the excited quinone, leading to the formation of the semiquinone radical. Alternatively, the excited quinone can act as an electron acceptor, initiating photoinduced electron transfer reactions.
Photoisomerization Pathways
While photoisomerization is a known reaction pathway for some classes of organic molecules, its occurrence in simple o-quinones like this compound is not a commonly reported phenomenon under typical photochemical conditions. rsc.org The rigid aromatic ring system of benzoquinones generally does not favor large-scale structural rearrangements upon photoexcitation that would be classified as isomerization. More complex quinone derivatives or related compounds like quinone methides may exhibit photoisomerization. nih.gov For this compound, other photochemical pathways, such as photoreduction or photodegradation, are more likely to be the dominant processes upon irradiation with UV light.
Photoinitiated Polymerization
Photoinitiated polymerization is a process where light absorption by a photoinitiator molecule generates reactive species, such as free radicals or cations, that subsequently initiate polymerization. Quinone derivatives are a well-known class of compounds that can participate in photopolymerization processes, often acting as initiators or inhibitors depending on the system. nih.gov
While specific studies detailing the role of this compound as a photoinitiator are not extensively documented in the literature, the general behavior of o-quinones provides a basis for understanding its potential reactivity. O-quinones, such as camphorquinone (B77051) and 9,10-phenanthrenequinone, are utilized as photoinitiators, particularly in the visible light region, for applications like dental resins. researchgate.netnih.gov The initiation mechanism typically involves the photo-excitation of the quinone to a triplet state. This excited state can then abstract a hydrogen atom from a suitable donor (like an amine co-initiator) to generate free radicals that initiate the polymerization of monomers. nih.gov
The reactivity of this compound in such systems would be influenced by its electronic absorption spectrum and the stability of the intermediate species formed upon irradiation. The methyl substituents on the quinone ring can modulate its electronic properties and, consequently, its efficiency as a photoinitiator. However, without direct experimental data on polymerization kinetics or quantum yields for this compound, its efficacy in photoinitiated polymerization remains a subject for further investigation. It is also known that benzoquinones can act as inhibitors or retarders in free-radical polymerization by trapping propagating radicals to form stable species, a dual role that complicates the prediction of their net effect in a given polymerization system. nih.gov
Tautomerism and Isomerization Pathways (e.g., Quinone Methides)
p-Quinone methides are isomers of o-quinones where a carbonyl oxygen is replaced by a benzylic methylene (B1212753) group. nih.gov This transformation is a form of keto-enol tautomerism. The conversion is rendered possible by the weak acidity of a benzylic hydrogen atom on an alkyl substituent at the 4- or 5-position of the quinone ring. nih.gov The process involves a deprotonation step at the benzylic carbon, which can be base-catalyzed, followed by protonation on the carbonyl oxygen.
For this compound, the tautomerization would involve one of the methyl groups as depicted in the table below.
| Compound Name | Structure | Tautomeric Form | Structure |
| This compound | p-Quinone Methide Tautomer |
However, research suggests that for simple alkyl-substituted quinones like 4-methyl-o-benzoquinone, the propensity for isomerization to the corresponding p-quinone methide is considered negligible under normal conditions. nih.gov This low likelihood is attributed to the relatively low acidity of the methyl protons. The presence of electron-withdrawing groups on the alkyl substituent would be required to significantly increase the acidity and facilitate this tautomerization. Quinone methides, when formed, are known to be significantly more reactive than their o-quinone counterparts. nih.govacs.org
Beyond tautomerism, this compound can undergo other isomerization reactions, such as cycloadditions. It has been shown to react with cyclopentadiene, where the quinone acts as the diene component in a Diels-Alder reaction, leading to a structurally different isomer. rsc.org
Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 4,5-dimethyl-o-benzoquinone by probing the magnetic environments of its constituent protons and carbon atoms.
The ¹H NMR spectrum of this compound provides distinct signals that confirm its structure. In a chloroform-d (B32938) (CDCl₃) solvent, the spectrum is characterized by two primary peaks. A signal at approximately δ 2.14 ppm corresponds to the six protons of the two methyl (CH₃) groups. The downfield signal, appearing at δ 6.19 ppm, is assigned to the two vinylic protons on the quinone ring. The 3:1 integration ratio of these peaks is consistent with the six methyl protons and two ring protons, respectively. orgsyn.org
Table 1: ¹H NMR Chemical Shifts for this compound
| Proton Type | Chemical Shift (δ, ppm) in CDCl₃ | Relative Intensity |
|---|---|---|
| Methyl (CH₃) | 2.14 | 3 |
| Vinylic (CH) | 6.19 | 1 |
Data sourced from Organic Syntheses, 1972. orgsyn.org
While specific ¹³C NMR data for this compound is not extensively detailed in the provided search results, general principles of ¹³C NMR spectroscopy for quinonoid systems can be applied for its characterization. The spectrum would be expected to show distinct signals for the carbonyl carbons, the olefinic carbons attached to the methyl groups, and the methyl carbons themselves. Typically, the carbonyl carbons (C=O) in benzoquinones resonate significantly downfield, often in the range of 180-190 ppm. oregonstate.edu The olefinic carbons of the ring would appear in the 120-150 ppm region, and the methyl group carbons would be found upfield, generally below 30 ppm. oregonstate.edu This technique is invaluable for confirming the carbon skeleton of the molecule.
Advanced 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence) are instrumental in confirming structural assignments by revealing correlations between protons and carbons over two to three bonds. researchgate.net These methods can be used to definitively link the methyl protons to their corresponding ring carbons and the vinylic protons to adjacent carbonyl and methyl-substituted carbons, leaving no ambiguity in the structural elucidation. researchgate.netnih.gov For instance, in studies of related quinone systems, these techniques have been crucial for differentiating between isomers and understanding reaction mechanisms, such as those involved in oxidation reactions or the formation of adducts. researchgate.netacs.org
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the key functional groups within the this compound molecule.
IR spectroscopy of this compound in a chloroform (B151607) solution shows a very strong absorption band at 1670 cm⁻¹, which is characteristic of the C=O stretching vibration in a conjugated ketone system. orgsyn.org Other notable bands appear at 1390, 1280, 1005, and 835 cm⁻¹. orgsyn.org The C=C double bond stretching vibrations are also expected in the 1600-1650 cm⁻¹ region, often overlapping with or appearing close to the carbonyl stretch.
Raman spectroscopy provides complementary information. For quinonoid structures, the symmetric C=O and C=C stretching vibrations are typically strong in the Raman spectrum. acs.orglibretexts.org While specific Raman data for the title compound is not detailed in the search results, studies on similar benzoquinones show characteristic bands for C=O and C=C stretching modes, which are sensitive to substitution and electronic structure. acs.orgacs.org
Table 2: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) in CHCl₃ | Assignment | Intensity |
|---|---|---|
| 1670 | C=O Stretch (conjugated ketone) | Strong |
| 1390 | - | - |
| 1280 | - | - |
| 1005 | - | - |
| 835 | - | - |
Data sourced from Organic Syntheses, 1972. orgsyn.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and to gain structural insights from the fragmentation pattern of this compound. The technique provides a precise mass-to-charge ratio (m/z) for the parent molecular ion, confirming the elemental formula C₈H₈O₂. High-resolution mass spectrometry (HR-MS) can distinguish this from other compounds with the same nominal mass. The fragmentation patterns of quinones often involve characteristic losses, such as the elimination of carbon monoxide (CO) or fragments related to the substituent groups, which helps in confirming the structure. chinesechemsoc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy reveals the electronic transitions within the this compound molecule. The conjugated system of double bonds and carbonyl groups gives rise to characteristic absorption bands. In a chloroform solution, this compound exhibits three distinct absorption maxima. orgsyn.org A strong absorption is observed in the UV region at 260 nm (ε = 2600), corresponding to a high-energy π-π* transition. orgsyn.org Two weaker absorptions are found in the visible region at 400 nm (ε = 1120) and 572 nm (ε = 288). orgsyn.org These lower-energy bands are attributed to n-π* transitions involving the non-bonding electrons of the carbonyl oxygen atoms. The position and intensity of these bands are characteristic of the o-quinone chromophore. orgsyn.orgoup.com
Table 3: UV-Vis Absorption Maxima for this compound
| Wavelength (λₘₐₓ, nm) in CHCl₃ | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type |
|---|---|---|
| 260 | 2600 | π-π* |
| 400 | 1120 | n-π* |
| 572 | 288 | n-π* |
Data sourced from Organic Syntheses, 1972. orgsyn.org
X-ray Crystallography for Solid-State Structural Determination
In a study of 2,6-dimethyl-1,4-benzoquinone, a related isomer, the crystal structure was analyzed from photographically recorded intensities. rsc.org The bond lengths determined in this analysis provide a reference for what can be expected in methylated benzoquinones.
Furthermore, the crystal structure of 3,6-dihydroxy-4,5-dimethylbenzene-1,2-dicarbaldehyde, a derivative synthesized from tetramethyl-1,4-benzoquinone, reveals an almost planar molecule with C2v symmetry. iucr.org This suggests that the 4,5-dimethyl substitution on the o-benzoquinone ring is unlikely to cause significant deviation from planarity. The synthesis of this compound has been described as that of a "well behaved synthetic ortho-quinone," implying reasonable stability for crystallographic studies. wikipedia.org
Table 1: Crystallographic Data for Related Benzoquinone Derivatives
| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Reference |
| 2,6-Dimethyl-1,4-benzoquinone | Monoclinic | Not specified | C-C, C=C, C-CH₃, C=O determined with e.s.d. of 0.006 Å | rsc.org |
| 3,6-dihydroxy-4,5-dimethylbenzene-1,2-dicarbaldehyde | Monoclinic | P2₁ | C-C (methyl): 1.508-1.511, C-O (hydroxy): 1.350-1.354 | iucr.org |
| 2,6-dimethyl-3,5-dipropynylcyclohexa-2,5-diene-1,4-dione | Triclinic | Pī | Not specified | iucr.org |
This table presents data for compounds structurally related to this compound to provide context for its expected solid-state structure.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species
Electron Paramagnetic Resonance (EPR) spectroscopy is a crucial technique for the detection and characterization of paramagnetic species, such as the semiquinone radical anion that can be formed from the one-electron reduction of this compound. While direct EPR studies on the 4,5-dimethyl-o-semiquinone radical are not detailed in the available literature, the behavior of related semiquinone radicals provides significant insights.
The formation of o-semiquinone radicals as one-electron oxidation products of catechols has been demonstrated using EPR. nih.gov These radicals can be stabilized as metal complexes for easier detection. nih.gov The EPR spectra of semiquinone radicals are characterized by their g-values and hyperfine coupling constants, which are sensitive to the molecular structure and the distribution of the unpaired electron spin density. For semiquinone radicals in general, g-values are typically in the range of 2.0025–2.0040. tandfonline.com
In studies of other substituted benzoquinones, the hyperfine splitting patterns in the EPR spectra allow for the identification of the specific radical species. For example, the photosensitized oxidation of various catechols leads to the formation of o-semiquinone radicals, which can be detected by EPR. nih.gov The interaction of the unpaired electron with magnetic nuclei (like ¹H of the methyl groups and ring protons) gives rise to the hyperfine structure. For the 4,5-dimethyl-o-semiquinone radical, one would expect to observe hyperfine coupling from the two methyl groups and the two ring protons.
The stability of the semiquinone radical intermediate is a key factor in the biological activity of quinones. jmcs.org.mx The study of these radical species via EPR provides valuable information on their reactivity and potential toxicological implications. acs.org
Electrochemical Methods (e.g., Cyclic Voltammetry) for Redox Characterization
Electrochemical techniques, particularly cyclic voltammetry (CV), are instrumental in characterizing the redox properties of this compound. These methods provide information on the reduction and oxidation potentials and the stability of the resulting species.
Studies on various substituted benzoquinones have established general trends in their electrochemical behavior. The reduction of quinones in aprotic media typically proceeds through two successive one-electron transfer steps, forming the semiquinone anion radical and then the dianion. jmcs.org.mxnih.gov
For sterically hindered o-benzoquinones, the first reduction step leading to the formation of a relatively stable o-benzosemiquinone anion is often reversible. nih.gov For a series of imine-based o-benzoquinones, the first reversible reduction potential (E¹red₁/₂) was observed in the range of -0.32 to -0.38 V. nih.govresearchgate.net This indicates the formation of a stable semiquinone anion. The second reduction step, leading to the catechol dianion, is often irreversible.
The substituent effects on the reduction potential of benzoquinones are well-documented. acs.org Electron-donating groups, such as methyl groups, generally make the reduction potential more negative, meaning the compound is harder to reduce. The specific redox potentials for this compound are not explicitly reported in the searched literature, but based on the behavior of other alkyl-substituted o-benzoquinones, a reversible one-electron reduction to a stable semiquinone radical anion would be expected.
Table 2: Redox Potentials of Related Substituted Benzoquinones from Cyclic Voltammetry
| Compound | Redox Process | Potential (V) vs. reference | Solvent/Electrolyte | Reference |
| 2,5-disubstituted-1,4-benzoquinones | Q/Q•⁻ | Varies with substituent | Acetonitrile/Et₄NBF₄ | jmcs.org.mx |
| 2,6-disubstituted-1,4-benzoquinones | Q/Q•⁻ | Varies with substituent | Acetonitrile/Et₄NBF₄ | jmcs.org.mx |
| Imine-based o-benzoquinones | Q/Q•⁻ (E¹red₁/₂) | -0.32 to -0.38 | Not specified | nih.govresearchgate.net |
| Substituted p-benzoquinones | 1 e⁻ reduction | Varies with substituent | Aprotic conditions | nih.gov |
This table provides a comparative overview of the redox potentials of various substituted benzoquinones to contextualize the expected electrochemical behavior of this compound.
Theoretical and Computational Investigations of 4,5 Dimethyl O Benzoquinone
Quantum Chemical Calculations (e.g., DFT, TD-DFT, Ab Initio)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), have been instrumental in characterizing 4,5-dimethyl-o-benzoquinone and its derivatives. researchgate.net These methods offer a balance between computational cost and accuracy, making them suitable for studying the electronic structure, reaction mechanisms, and spectroscopic properties of such molecules. researchgate.netacs.org Ab initio methods, while computationally more demanding, provide benchmark data for validating DFT results.
The electronic structure of quinones is central to their chemical behavior. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding their reactivity. researchgate.netresearchgate.net For quinone derivatives, the LUMO is typically localized on the electron-accepting benzoquinone moiety, while the HOMO is primarily located on the donor parts of the molecule. nih.gov The energy gap between the HOMO and LUMO (HLG) is a critical parameter that influences the molecule's stability and reactivity. researchgate.net
Computational studies have shown that for many quinone systems, the HOMO and LUMO energies can be correlated with their redox properties. mdpi.combeilstein-journals.org For instance, a lower LUMO energy generally corresponds to a higher electron affinity and thus a greater ease of reduction. beilstein-journals.org The distribution and energies of these frontier orbitals are influenced by the substituents on the quinone ring.
Table 1: Calculated Frontier Molecular Orbital Energies for Quinone Derivatives
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Benzoquinone Derivative 1 | -7.80 | -3.95 | 3.85 |
| Benzoquinone Derivative 2 | -9.54 | -2.76 | 6.78 |
| Benzoquinone Derivative 3 | -9.94 | -1.99 | 7.95 |
Note: These values are illustrative and depend on the specific computational method and basis set used. Data adapted from ias.ac.in.
Quantum chemical calculations are powerful tools for elucidating reaction mechanisms by mapping the potential energy surface and identifying transition states. youtube.comyoutube.com For reactions involving quinones, such as Diels-Alder cycloadditions or nucleophilic additions, computational methods can provide detailed insights into the reaction pathways. nih.govnih.gov
For example, in the context of the Diels-Alder reaction, the reactivity of o-benzoquinones is influenced by both frontier molecular orbital interactions and distortion energies required to reach the transition state geometry. nih.gov Computational studies on the interconversion of 4,6-dimethyl-o-quinone methide and 4,6-dimethylbenzoxete have revealed activation barriers of approximately 40 kcal/mol for the forward reaction and 30 kcal/mol for the reverse reaction. acs.org These calculations help in understanding the stability and reactivity of such quinonoid systems.
Time-dependent density functional theory (TD-DFT) is widely used for predicting the electronic absorption spectra of molecules. researchgate.netresearchgate.net By calculating the excitation energies and oscillator strengths, TD-DFT can help in assigning the observed spectral bands to specific electronic transitions, such as n→π* and π→π* transitions. researchgate.net For quinone derivatives, the main absorption bands are often assigned to mixed charge-transfer and π-π* transitions. researchgate.net
Furthermore, DFT calculations can accurately predict vibrational frequencies (IR and Raman spectra). acs.org Comparisons between calculated and experimental spectra aid in the structural characterization of the molecule and its transient intermediates. acs.orgacs.org For instance, the B3LYP hybrid functional has been shown to reproduce experimental vibrational frequencies of p-benzoquinone and its transient species with an error of about 2-4%. acs.org
The ability of quinones to undergo reversible redox reactions is a hallmark of their chemistry. nih.gov Computational methods, particularly DFT combined with a continuum solvation model (like PCM), have proven effective in predicting the redox potentials of quinones. mdpi.comnih.gov These calculations often involve a thermodynamic cycle that considers gas-phase energies and solvation free energies. nih.gov
A strong correlation often exists between the calculated HOMO or LUMO energies and the experimental redox potentials. mdpi.combeilstein-journals.org For a series of quinones, a linear relationship between the calculated LUMO energy and the first reduction potential is frequently observed. beilstein-journals.org These structure-property relationships are invaluable for the rational design of new quinone-based materials with tailored redox properties. nih.gov Studies have shown that DFT calculations can predict the first one-electron reduction potentials of p-quinones with high accuracy, often with an R² value greater than 0.94. nih.gov
Table 2: Comparison of Experimental and Calculated Reduction Potentials for Selected Quinones
| Quinone Derivative | Experimental E° (mV) | Calculated E° (mV) - BHandHLYP | Calculated E° (mV) - M06-2x | Calculated E° (mV) - PBE0 |
|---|---|---|---|---|
| p-Benzoquinone | -343 | -343 | -343 | -343 |
| p-Naphtoquinone | -457 | -456 | -455 | -453 |
| Quinone 3 | -357 | -358 | -357 | -356 |
| Quinone 4 | -350 | -351 | -350 | -349 |
Note: Calculated values are based on DFT methods with different functionals. Data adapted from nih.gov.
Conceptual DFT provides a framework for defining various reactivity descriptors that help in understanding and predicting the chemical reactivity of molecules. arxiv.org Key descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). electrochemsci.org The electrophilicity index quantifies the ability of a molecule to accept electrons and is particularly relevant for quinones, which are known electrophiles. nih.govresearchgate.net
These descriptors are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO). electrochemsci.org For a series of quinone derivatives, these indices can be correlated with their biological activity or toxicity, which often stems from their reactivity towards biological nucleophiles. researchgate.net Local reactivity descriptors, such as the Fukui function, can further pinpoint the specific atomic sites within the molecule that are most susceptible to nucleophilic or electrophilic attack. arxiv.org
Molecular Dynamics Simulations and Solvation Effects
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules and the influence of the solvent environment. mdpi.comacs.org For quinones, MD simulations can provide insights into their conformational flexibility and the role of solvation in their reactions and spectroscopic properties. youtube.comunige.ch
Explicit solvent models in MD simulations are crucial for accurately describing processes like proton transfer, which can be important in the redox chemistry of quinones. mpg.de The inclusion of solvent effects, often through polarizable continuum models (PCM) in quantum chemical calculations, is essential for obtaining accurate predictions of properties like redox potentials and absorption spectra in solution. researchgate.netresearchgate.net The interaction with solvent molecules can significantly stabilize charged species, such as the semiquinone radical anion, thereby influencing the thermodynamics of electron transfer reactions. researchgate.net
Intermolecular Interactions and Complex Formation (e.g., Charge Transfer Complexes)
The reactivity and physical properties of this compound are significantly influenced by its interactions with other molecules. O-quinones, as electron-deficient systems, are known to act as electron acceptors in the formation of charge-transfer (CT) complexes. In these complexes, electron density is partially transferred from an electron-donor molecule to the quinone, resulting in a new, characteristic absorption band in the electronic spectrum.
While specific studies on charge-transfer complexes involving this compound are not extensively documented, the behavior of analogous systems has been thoroughly investigated using both experimental and computational approaches. For instance, detailed studies on CT complexes between various methyl-substituted benzenes (donors) and strong acceptors like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) have been performed. oup.comaip.org These investigations utilize spectroscopic methods combined with theoretical calculations to determine the stoichiometry, association constants (KCT), and thermodynamic parameters of the complexes.
Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in understanding these interactions. asianpubs.orgrsc.orgmdpi.com DFT calculations can model the geometric structures, orbital energies, and quantum chemical parameters of the individual donor and acceptor molecules as well as the resulting CT complex. asianpubs.org TD-DFT is then used to calculate the transition energies, which can be compared with experimental UV-Vis spectra to validate the computational model. asianpubs.org
Beyond discrete CT complexes, the intermolecular interactions of quinone derivatives with surfaces and in different solvent environments are also a subject of computational analysis. A DFT study on the interaction of dimethylbenzoquinone isomers with titanium dioxide (TiO₂) clusters revealed that the molecule is effectively adsorbed on the cluster surface via its oxygen atoms through strong chemisorption. nih.gov This work highlights the ability of the quinone carbonyl groups to engage in significant intermolecular interactions, a key factor in its environmental fate and potential applications in materials science. The study also noted that a water environment could weaken these adsorption interactions. nih.gov
The table below summarizes the types of intermolecular interactions and the computational methods used to study them in systems analogous to this compound.
| Interaction/Complex Type | Donor/Interacting Species (Example) | Acceptor | Computational Methods Employed | Key Findings | Reference |
|---|---|---|---|---|---|
| Charge-Transfer (CT) Complex | Methyl-substituted benzenes | DDQ | Semi-empirical INDO/S, DFT | Determination of complex geometry, energy gaps, and nonlinear optical properties. | aip.org |
| Charge-Transfer (CT) Complex | N-Aryl-azothiazolyl-thiourea derivatives | Benzoquinone derivatives | DFT/B3LYP/6-31G(d,p), TD-DFT | Calculation of geometric structures, orbital energies, energy gaps, and transition energies. | asianpubs.org |
| Surface Adsorption | 2,5-Dimethylbenzoquinone | (TiO₂)n clusters | DFT (M06-2X) | Strong chemisorption via oxygen atoms; adsorption energy calculations. | nih.gov |
Conformational Analysis and Isomerization Energetics
The planarity and potential isomerization of the this compound ring are critical to its reactivity. Unlike their para-isomers, which can exhibit boat-like conformations especially with bulky substituents, o-quinones are generally planar. Computational methods are essential for exploring the potential energy surface, identifying stable conformers, and calculating the energy barriers for isomerization processes.
One significant isomerization pathway for 4-alkyl-substituted o-quinones is tautomerization to a p-quinone methide. However, for 4-methyl-o-benzoquinone, the likelihood of this isomerization is considered negligible. This suggests that the quinone form of this compound is thermodynamically favored over its potential quinone methide tautomers.
Another relevant process is keto-enol tautomerism. While not typically significant for the parent benzoquinone, the presence of substituents and interaction with other molecules can influence this equilibrium. A DFT study on the atmospheric degradation of dimethylbenzoquinones found that a gaseous water molecule can play a catalytic role in the enol-ketone tautomerism of reaction intermediates. nih.gov This indicates that under specific conditions, tautomerization can be a relevant mechanistic step.
Quantum chemical calculations are employed to determine the thermodynamic stability of various isomers and the activation energies for their interconversion. For example, DFT calculations have been used to determine the relative stabilities of tautomeric forms of intermediate products in reactions involving substituted o-quinones. nih.gov These calculations provide free energy surfaces that elucidate the most favorable reaction pathways. In studies of other quinone systems, theoretical calculations have been crucial in comparing the energetics of different reaction pathways, such as direct Diels-Alder reactions versus pathways involving quinone tautomers, correctly predicting the experimentally observed products. blucher.com.br
The table below outlines potential isomerization pathways for o-quinones and the computational approaches used to analyze their energetics, which are applicable to the study of this compound.
| Isomerization/Tautomerism Type | Description | Computational Methods | Typical Energetic Insights | Reference (Analogous Systems) |
|---|---|---|---|---|
| Quinone-Methide Tautomerism | Isomerization of a 4-alkyl-o-quinone to a p-quinone methide. | DFT | Relative stability of tautomers; generally found to be negligible for simple methyl-o-quinones. | lookchem.com |
| Keto-Enol Tautomerism | Interconversion between the ketone and enol forms, often catalyzed. | DFT (M06-2X) | Calculation of reaction pathways and activation barriers; analysis of catalytic effects (e.g., by water). | nih.gov |
| Reaction Intermediate Tautomerism | Isomerization of various intermediate forms during a chemical reaction. | DFT/B3LYP/6-311++G** | Determination of the thermodynamic stability of all possible tautomeric forms of an intermediate. | nih.gov |
| Conformational Isomerism (p-quinones) | Interconversion between planar and chair/boat conformations. | DFT (B3LYP) | Calculation of energy differences between conformers (e.g., 4.8 kcal/mol for a silyl-substituted p-quinone). | acs.org |
Role and Applications of 4,5 Dimethyl O Benzoquinone and Its Derivatives in Advanced Chemical Systems
Applications in Organic Synthesis as Reagents or Intermediates
4,5-Dimethyl-o-benzoquinone and its related derivatives have emerged as versatile tools in the field of organic synthesis. Their inherent reactivity, stemming from the electrophilic nature of the quinone ring, allows them to participate in a variety of chemical transformations, serving as precursors to intricate molecular architectures, specialized oxidizing agents, and fundamental building blocks for the construction of heterocyclic systems.
Precursor to Complex Organic Scaffolds
The electron-deficient diene system of o-benzoquinones makes them excellent dienophiles in Diels-Alder reactions, a powerful method for the formation of cyclic compounds. This compound, as a well-behaved synthetic ortho-quinone, participates in these cycloaddition reactions to generate complex bicyclic adducts. cdnsciencepub.comwikipedia.org These adducts can then be subjected to further transformations, such as rearrangements and subsequent annulations, to construct polycyclic systems like 9,10-phenanthraquinones. cdnsciencepub.com The regiochemistry of these Diels-Alder reactions can often be predicted, and the resulting adducts can undergo spontaneous aromatization to yield substituted catechols. cdnsciencepub.com
The utility of quinones as precursors extends to the synthesis of complex natural products. Although not directly involving this compound, the synthesis of Fredericamycin A, a compound with a unique spiro center, utilizes a strategy involving the cycloaddition of a homophthalic anhydride (B1165640) to a dienophile, showcasing the power of quinone-like structures in building stereochemically rich molecules. lkouniv.ac.in The general reactivity of quinones in forming carbon-carbon bonds has been instrumental in the synthesis of various complex molecules. lkouniv.ac.in
Table 1: Examples of Complex Scaffolds Derived from o-Benzoquinones
| o-Benzoquinone Derivative | Diene | Resulting Scaffold Type | Reference |
| 3-Methoxycarbonyl-o-benzoquinone | 2,3-Dimethylbutadiene | Bicyclic adduct | rsc.org |
| 4-Phenyl-o-benzoquinone | Cyclopentadiene | Naphthalene derivative (after rearrangement and acetylation) | rsc.org |
| Tetrabromo-o-benzoquinone | Cyclopentadiene | Bicyclic adducts | rsc.org |
| General o-benzoquinones with EWG | Various dienes | Substituted catechols, 9,10-phenanthraquinones | cdnsciencepub.com |
Oxidizing Agents in Specific Transformations
Quinones, particularly those with high reduction potentials, are widely employed as oxidizing agents in organic synthesis. rsc.org While 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is a more common high-potential quinone oxidant, the underlying reactivity is shared across the quinone family. rsc.orgnih.gov These compounds are effective in dehydrogenation reactions, converting alcohols to aldehydes and ketones, and can be used in the functionalization of activated C-H bonds. rsc.orgnih.gov The mechanism of dehydrogenation often involves a hydride transfer from the substrate to the quinone. rsc.org
In some catalytic systems, benzoquinones can act as direct redox mediators. For instance, in a palladium-catalyzed oxidative allenylic C-H arylation, 2,6-dimethyl-1,4-benzoquinone (a related isomer) was shown to mediate the electron transfer between molecular oxygen and the palladium catalyst. chinesechemsoc.org Quinones can also be used in oxidative amidation reactions, converting aldehydes to amides in the presence of an amine. researchgate.net
Table 2: Selected Oxidative Transformations Involving Quinones
| Quinone | Substrate Type | Transformation | Reference |
| DDQ | Alcohols, Ethers | Oxidation to aldehydes/ketones | nih.gov |
| DDQ | Activated C-H bonds | Dehydrogenation | rsc.org |
| 2,6-Dimethyl-1,4-benzoquinone | Allenylic C-H bond | Palladium-catalyzed arylation (as mediator) | chinesechemsoc.org |
| Pyrrolylquinones | Benzaldehydes | Oxidative amidation | researchgate.net |
Building Blocks for Heterocyclic Compounds
The electrophilic nature of this compound makes it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds, which are core structures in many pharmaceuticals and natural products.
Nitrogen-Containing Heterocycles: o-Quinones can react with various nitrogen-based nucleophiles to form nitrogen-containing heterocyclic systems. For example, the reaction of o-quinones with amines can lead to the formation of imine-based catechol and o-benzoquinone derivatives. acs.org The condensation of quinaldine (B1664567) with a substituted o-benzoquinone has been shown to yield complex heterocyclic structures, including 1,3-tropolones and pyridine (B92270) derivatives, through ring expansion and contraction mechanisms. researchgate.net Furthermore, the synthesis of 4,5-dimethyl-Δ⁴-N-aryl-N-ethylimidazoline-2-thione derivatives has been reported, highlighting the use of related diketone structures in forming imidazole-based heterocycles. researchgate.net The broader field of heterocyclic synthesis often utilizes quinone-like precursors for constructing rings such as imidazoles, triazoles, and pyrimidines. mdpi.comrsc.org
Oxygen-Containing Heterocycles: The reaction of o-benzoquinones with dienes can lead to the formation of oxygen-containing heterocycles. For instance, the hetero-Diels-Alder reaction of 3,5-di-tert-butyl-o-benzoquinone (B121359) with acyclic dienes results in the synthesis of 1,4-benzodioxines. acs.org More generally, the synthesis of oxygen heterocycles like chromenes can be achieved through reactions involving arynes and α,β-unsaturated aldehydes, which can be conceptually linked to the reactivity of quinone methide intermediates. nih.gov
Sulfur-Containing Heterocycles: Quinones can also serve as starting materials for sulfur-containing heterocycles. Vinyl sulfides have been shown to react with DDQ to form α,β-unsaturated thiocarbenium ions, which can then cyclize with appended nucleophiles to yield various sulfur-containing rings. acs.org The reaction of p-benzoquinone with sulfur nucleophiles is a known transformation, and this reactivity can be extended to o-quinones for the synthesis of sulfur-containing heterocycles. thieme-connect.com
Table 3: Synthesis of Heterocyclic Compounds from Quinone Precursors
| Heterocycle Type | Quinone/Precursor | Reactant | Reference |
| Imidazole derivative | 4,5-Dimethylacetoine (related diketone) | Thiourea derivatives | researchgate.net |
| 1,3-Tropolone, Pyridine | 4,6-di(tert-butyl)-3-nitro-1,2-benzoquinone | Quinaldine | researchgate.net |
| 1,4-Benzodioxine | 3,5-di-tert-butyl-o-benzoquinone | Acyclic dienes | acs.org |
| Sulfur-containing heterocycles | DDQ | Vinyl sulfides | acs.org |
Mechanistic Roles in Biological Systems (Focus on Biochemical Pathways and Redox Mechanisms)
Quinones are a ubiquitous class of organic molecules that play critical roles in the bioenergetics of most living organisms. Their ability to undergo reversible reduction and oxidation reactions makes them ideal mobile carriers of electrons and protons in fundamental biological processes.
Electron Acceptors/Donors in Redox Reactions
The fundamental chemical property that underpins the biological function of quinones is their capacity to act as both electron acceptors and donors. In a biological context, a quinone (Q) can accept one electron and one proton to form a semiquinone radical (QH•), and a second electron and proton to form a hydroquinone (B1673460) (QH₂). This two-electron, two-proton redox process is central to their function. nih.gov
Table 4: General Redox States of Quinones
| State | Formula | Description |
| Quinone | Q | Oxidized form, acts as an electron acceptor. |
| Semiquinone Radical | QH• or Q•⁻ | Intermediate form, resulting from a one-electron reduction. |
| Hydroquinone | QH₂ | Fully reduced form, can act as an electron donor. |
Involvement in Cellular Respiration and Electron Transport Chains (General Quinone Roles)
In both prokaryotic and eukaryotic organisms, quinones are essential components of cellular respiration and photosynthetic electron transport chains. wikipedia.orgnih.gov They function as a mobile pool of electron carriers within the lipid bilayer of membranes, shuttling electrons between large, relatively immobile protein complexes. wikipedia.orgresearchgate.net
In the mitochondrial electron transport chain of eukaryotes, a pool of ubiquinone (also known as coenzyme Q) molecules accepts electrons from Complex I (NADH dehydrogenase) and Complex II (succinate dehydrogenase). nih.gov The reduced ubiquinone (ubiquinol) then diffuses through the membrane to Complex III (cytochrome bc₁ complex), where it donates its electrons. nih.govnih.gov This electron transfer is coupled to the pumping of protons across the inner mitochondrial membrane, creating a proton gradient that drives the synthesis of ATP. wikipedia.org
Similarly, in bacteria, different types of quinones, such as menaquinone, fulfill this role of a lipid-soluble electron carrier, linking various dehydrogenases to terminal oxidases or reductases. researchgate.net The specific type of quinone used can vary between different bacteria and is adapted to their specific metabolic needs and electron acceptors. wikipedia.org While the direct participation of this compound in these primary metabolic pathways is not established, its structural similarity to these vital biological quinones suggests it can interact with and potentially perturb these electron transport systems. The general principles of quinone function in cellular respiration provide a framework for understanding the potential biological roles and mechanisms of action of this compound.
Interactions with Biological Molecules (Mechanistic Aspects of Electron Transfer)
The electron transfer capabilities of quinones are fundamental to their diverse roles in biological systems. researchgate.net Quinones, including derivatives like this compound, are pivotal as electron-proton carriers within the respiratory chain and are integral to the electron flow in photosynthetic systems. researchgate.net Their biological activity is intrinsically linked to their electrochemical properties. researchgate.net
The fundamental process involves the reversible reduction of the quinone to a semiquinone radical anion and then to a hydroquinone dianion. This two-electron, two-proton reduction process is the cornerstone of their function in biological energy conversion. researchgate.netnih.gov In cellular respiration, for instance, quinones participate in the electron transport chain, shuttling electrons between protein complexes. nih.gov This electron transfer can occur over significant distances, often between metal-containing cofactors embedded within proteins. nih.gov
The mechanism of electron transfer can be a single-step tunneling event or a multi-step process, sometimes referred to as "hopping," which may involve intervening amino acid residues. nih.gov The rate of these electron transfers is governed by factors such as the distance between the donor and acceptor, the driving force (Gibbs free energy change), and the reorganization energy of the system. acs.org While the general principles of quinone-mediated electron transfer are well-established, the specific kinetic and thermodynamic parameters for this compound in various biological contexts are a subject of ongoing research. The substitution pattern on the quinone ring, such as the methyl groups in this compound, can influence the redox potential and, consequently, the specifics of its interaction with biological macromolecules. rsc.org
Advanced Materials and Polymer Science
The unique photochemical and electrochemical properties of quinone derivatives extend their utility into the realm of advanced materials and polymer science.
Role in Photoinitiating Systems
o-Benzoquinone derivatives have been identified as effective components of photoinitiating systems for free radical polymerization. bohrium.comresearchgate.net These systems are crucial for applications such as the curing of dental resins and coatings. jst.go.jp A photoinitiating system typically consists of a photoinitiator that absorbs light and a co-initiator, often a tertiary amine. researchgate.net
Upon exposure to visible light, the o-benzoquinone derivative is excited to a higher energy state. researchgate.net In the presence of an amine co-initiator, an electron transfer occurs, leading to the formation of radicals that can initiate the polymerization of monomers like methacrylates. bohrium.comresearchgate.net The efficiency of this process is dependent on the structure of the quinone and the amine. bohrium.com For instance, the rate of photopolymerization has been shown to increase with the steric bulk of the substituents on the quinone ring. researchgate.net This suggests that this compound would be an active component in such systems.
Table 1: Examples of o-Benzoquinone Derivatives in Photoinitiating Systems
| o-Benzoquinone Derivative | Co-initiator | Monomer | Light Source | Application |
|---|---|---|---|---|
| 3,5-di-tert-butyl-o-benzoquinone derivatives | N,N-dimethylanilines | Triethylene glycol dimethacrylate (TEGDMA) | Visible Light (LEDs) | Resin Curing |
Potential in Organic Electronics and Energy Storage (General Quinone Relevance)
Quinones are a highly promising class of organic materials for applications in electronics and energy storage due to their inherent redox activity, high theoretical specific capacity, and the ability to tailor their electrochemical properties through molecular design. rsc.orgresearchgate.net Their potential applications span a wide range, including rechargeable batteries (lithium-ion, sodium-ion, etc.), supercapacitors, and organic field-effect transistors (OFETs). rsc.orgresearchgate.netacs.org
In the context of energy storage , quinones can function as the active material in electrodes. aip.org The reversible redox reaction of the carbonyl groups allows for the storage and release of energy. aip.org The key advantages of using quinone-based materials include their potential for low cost, sustainability (as they can be derived from natural sources), and high energy density. rsc.orgrsc.org However, challenges such as dissolution in electrolytes, which can lead to capacity fading, need to be addressed, often through polymerization or the introduction of specific functional groups. researchgate.netaip.org
For organic electronics , the high electron affinity of quinones makes them suitable candidates for n-type organic semiconductors. acs.org These materials are essential for the development of complementary logic circuits, a cornerstone of modern electronics. By incorporating quinone moieties into larger molecular structures, it is possible to create materials with deep LUMO (Lowest Unoccupied Molecular Orbital) levels, which facilitates efficient electron injection and enhances air stability in devices like OFETs. acs.org
The electrochemical properties of quinones, such as their redox potential, can be finely tuned by adding electron-donating or electron-withdrawing substituents to the quinone core. rsc.orgresearchgate.net This molecular engineering approach allows for the rational design of materials with optimized performance for specific applications. researchgate.net While specific studies on this compound in these advanced applications are not yet widespread, the extensive research on other quinone derivatives provides a strong indication of its potential in these fields.
Table 2: Overview of Quinone Applications in Electronics and Energy Storage
| Application | Key Properties of Quinones | Examples of Investigated Quinone Derivatives |
|---|---|---|
| Rechargeable Batteries | High specific capacity, Reversible redox reactions, Tunable redox potential | Anthraquinone, Benzoquinone derivatives |
| Supercapacitors | High redox reactivity, Good cyclic stability | Various quinone and polyquinone structures |
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes
The synthesis of 4,5-dimethyl-o-benzoquinone and its derivatives is a cornerstone for further research. While established methods exist, such as the oxidation of 3,4-dimethylphenol (B119073) with Fremy's salt, there is a continuous need for more efficient, scalable, and environmentally benign synthetic strategies. orgsyn.org Future research should focus on:
Catalytic Oxidation: Exploring novel catalytic systems for the selective oxidation of catechols or phenols to the corresponding o-quinones. This could involve the use of earth-abundant metal catalysts or metal-free catalytic systems to minimize environmental impact. acs.org
Biocatalysis: Harnessing enzymes, such as tyrosinase or laccase, for the synthesis of this compound could offer high selectivity and mild reaction conditions. mdpi.comnih.govresearchgate.net
Flow Chemistry: The implementation of continuous flow reactors could enable better control over reaction parameters, improve safety for handling reactive intermediates, and facilitate scalability.
A notable synthesis of 4,5-dimethoxy-1,2-benzoquinone, a related compound, involves the oxidation of catechol with lead dioxide in methanol (B129727). nih.gov This method could potentially be adapted for the synthesis of this compound.
| Precursor | Reagent | Product | Reference |
| 3,4-Dimethylphenol | Dipotassium (B57713) nitrosodisulfonate (Fremy's salt) | This compound | orgsyn.org |
| Catechol | Lead dioxide | 4,5-Dimethoxy-1,2-benzoquinone | nih.gov |
Exploration of New Reaction Pathways and Catalytic Transformations
The reactivity of the o-quinone moiety in this compound presents a rich landscape for discovering new chemical transformations. As electrophiles, o-quinones readily undergo Michael addition reactions with various nucleophiles. mdpi.comnih.gov Future investigations could delve into:
Asymmetric Catalysis: Developing enantioselective reactions using chiral catalysts to control the stereochemistry of products derived from this compound. This is particularly relevant for the synthesis of biologically active molecules.
Domino Reactions: Designing cascade reactions where multiple bonds are formed in a single operation, starting from this compound. This approach enhances synthetic efficiency and complexity. mdpi.com
Photochemical Reactions: Investigating the photochemical cycloaddition reactions of this compound with various alkenes and alkynes to construct novel carbocyclic and heterocyclic frameworks. rsc.org
Cycloaddition Reactions: The study of cycloaddition reactions of o-benzoquinones with dienes has revealed interesting reactivity patterns, leading to the formation of benzodioxin adducts. ias.ac.intandfonline.com Further exploration with different dienes and under various conditions could yield novel molecular architectures.
Advanced Computational Modeling and Machine Learning for Property Prediction
The integration of computational tools can significantly accelerate the discovery and development of new applications for this compound.
Predictive Modeling: Employing machine learning algorithms and quantitative structure-activity relationship (QSAR) models to predict the physicochemical and biological properties of this compound derivatives. nih.govd-nb.infomdpi.com This can guide the synthesis of compounds with desired characteristics. For instance, machine learning has been used to predict the redox potential of quinones for applications in organic batteries. nih.gov
Reaction Mechanism Elucidation: Using density functional theory (DFT) and other computational methods to gain deeper insights into the mechanisms of reactions involving this compound. This understanding can aid in optimizing reaction conditions and predicting product outcomes. acs.org
Database Development: Creating comprehensive databases of quinone properties and reactivities can serve as a valuable resource for training more accurate predictive models. nih.gov
Design of Functional Materials Incorporating this compound Moieties
The unique redox properties of the o-quinone unit make this compound an attractive building block for the creation of advanced functional materials.
Redox-Active Polymers: Synthesizing polymers containing the this compound moiety for applications in energy storage, such as organic rechargeable batteries. societechimiquedefrance.frchinesechemsoc.org The redox potential of the quinone can be tuned by modifying its substituents.
Sensors: Developing chemosensors based on the reaction of this compound with specific analytes. The change in color or electrochemical properties upon reaction can be used for detection.
Metal-Organic Frameworks (MOFs): Incorporating this compound or its derivatives as ligands in the synthesis of MOFs. nih.gov These materials could exhibit interesting catalytic, sorption, or electronic properties.
Surface Modification: Utilizing the reactivity of o-quinones to functionalize surfaces and create materials with tailored properties, such as biocompatibility or specific adhesion.
Deeper Elucidation of Mechanistic Biochemical Interactions (Purely Chemical Biology Perspective)
From a chemical biology standpoint, understanding the interactions of this compound with biological macromolecules is crucial for both elucidating its potential biological effects and designing new therapeutic agents.
Covalent Modification of Proteins and DNA: Investigating the specific amino acid residues (e.g., cysteine, lysine) and DNA bases that are targeted by this compound through Michael addition. nih.govnih.gov This can lead to the identification of its cellular targets and the mechanisms of its potential cytotoxicity. nih.gov
Enzyme Inhibition: Exploring the potential of this compound and its derivatives as inhibitors of specific enzymes. For example, some benzoquinones are known to inhibit 5-lipoxygenase, an enzyme involved in inflammatory pathways. nih.gov
Redox Cycling and Oxidative Stress: Studying the ability of this compound to undergo redox cycling, which can lead to the generation of reactive oxygen species (ROS) and induce oxidative stress in biological systems. nih.gov Understanding this process is vital for assessing its toxicological profile.
Probe Development: Synthesizing functionalized derivatives of this compound with reporter tags (e.g., fluorophores, biotin) to be used as chemical probes for identifying and studying its binding partners in complex biological mixtures. rsc.org
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4,5-dimethyl-o-benzoquinone, and how can reaction yields be optimized?
- Methodological Answer : A common synthesis involves condensation reactions using substituted phenols or oxidation of 4,5-dimethylcatechol. For example, describes a reaction with acetone and alumina (Al₂O₃) as a catalyst, yielding 2-acetonyl-4,5-dimethylphenol (23% yield). Optimization strategies include:
- Varying catalyst loading (e.g., 100 g alumina per 4 g quinone) .
- Testing solvent systems (e.g., ethanol/acetone mixtures) to improve solubility.
- Employing reducing agents like zinc-acetic acid for post-reaction stabilization .
- Data Consideration : Track reaction time, temperature, and catalyst-to-substrate ratios systematically to identify optimal conditions.
Q. How can the electronic effects of methyl substituents on 4,5-dimethyl-o-benzoquinone be characterized experimentally?
- Methodological Answer : Use spectroscopic and computational tools:
- UV-Vis Spectroscopy : Compare λmax shifts with unsubstituted o-benzoquinone to assess electron-donating effects of methyl groups.
- Cyclic Voltammetry : Measure redox potentials to evaluate how methyl groups stabilize/destabilize the quinone/semiquinone/hydroquinone triad.
- DFT Calculations : Model HOMO-LUMO gaps to quantify substituent effects on electron density distribution .
Q. What are the best practices for structural characterization of 4,5-dimethyl-o-benzoquinone derivatives?
- Methodological Answer : Combine crystallographic and spectroscopic methods:
- X-ray Crystallography : Use SHELXL/SHELXTL for refinement, ensuring high-resolution data (e.g., < 1.0 Å) to resolve methyl group orientations .
- NMR Analysis : Assign <sup>13</sup>C signals for carbonyl (C=O) and methyl groups (δ ~15–25 ppm) to confirm regiochemistry.
- Mass Spectrometry : Validate molecular ions (e.g., EI-MS) and fragmentation patterns to distinguish isomers.
Advanced Research Questions
Q. How can conflicting data on the reactivity of 4,5-dimethyl-o-benzoquinone in Diels-Alder reactions be resolved?
- Methodological Answer : Address contradictions via systematic controls:
- Replicate Experiments : Test under inert atmospheres to rule out oxidation side reactions.
- Kinetic Studies : Monitor reaction progress (e.g., via HPLC) to identify intermediate species or competing pathways.
- Cross-Validation : Compare results with computational models (e.g., transition state simulations) to reconcile experimental vs. theoretical outcomes .
- Example : reports a 23% yield for acetonylation; discrepancies may arise from trace moisture in alumina or solvent purity.
Q. What strategies are effective for studying the role of 4,5-dimethyl-o-benzoquinone in electron-transfer processes within biological systems?
- Methodological Answer :
- Electrochemical Assays : Use microelectrodes to measure electron-transfer rates in buffered solutions mimicking physiological conditions.
- Protein Binding Studies : Perform fluorescence quenching assays with cytochrome c or other redox-active proteins to quantify binding constants.
- EPR Spectroscopy : Detect semiquinone radical intermediates during redox cycling .
Q. How can computational modeling improve the design of 4,5-dimethyl-o-benzoquinone derivatives for catalytic applications?
- Methodological Answer :
- DFT/MD Simulations : Predict substituent effects on redox potentials and adsorption energies on catalytic surfaces (e.g., graphene oxide).
- QSAR Modeling : Correlate methyl group positions with catalytic activity in oxidation reactions.
- Benchmarking : Validate models against experimental kinetic data (e.g., turnover frequencies) .
Data Analysis and Reporting
Q. What are the key considerations for presenting crystallographic data of 4,5-dimethyl-o-benzoquinone in publications?
- Methodological Answer :
- CIF Files : Include refinement parameters (R-factors, residual density) and atomic coordinates.
- Thermal Ellipsoids : Use SHELXPRO to generate high-quality figures, emphasizing methyl group disorder if present .
- Validation Tools : Check with PLATON or CHECKCIF to ensure compliance with IUCr standards.
Q. How should researchers handle discrepancies in measured physical properties (e.g., melting points) of 4,5-dimethyl-o-benzoquinone?
- Methodological Answer :
- Purity Assessment : Re-crystallize samples and analyze via DSC or TGA to confirm thermal profiles.
- Inter-Lab Comparison : Share samples with collaborators to rule out instrumentation bias.
- Literature Review : Cross-reference datasets from Reaxys or SciFinder, prioritizing peer-reviewed journals over vendor catalogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
